1-(Benzo[d][1,3]dioxol-5-yl)-3-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea
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Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea is a complex organic compound that features a unique combination of structural motifs, including a benzo[d][1,3]dioxole ring, a tetrahydrobenzo[b][1,4]oxazepine ring, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Synthesis of the Tetrahydrobenzo[b][1,4]oxazepine Ring: This step involves the condensation of suitable amines with ketones or aldehydes, followed by cyclization.
Coupling of the Two Rings: The benzo[d][1,3]dioxole and tetrahydrobenzo[b][1,4]oxazepine rings are coupled through a urea linkage, typically using isocyanates or carbamoyl chlorides under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound may have uses in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea: Lacks the 3,3-dimethyl and 5-propyl groups.
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiourea: Contains a thiourea linkage instead of a urea linkage.
Uniqueness
The presence of the 3,3-dimethyl and 5-propyl groups in 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea distinguishes it from similar compounds, potentially enhancing its biological activity and specificity.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c1-4-9-25-16-7-5-14(10-18(16)28-12-22(2,3)20(25)26)23-21(27)24-15-6-8-17-19(11-15)30-13-29-17/h5-8,10-11H,4,9,12-13H2,1-3H3,(H2,23,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDCIPQAAQYEBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCO4)OCC(C1=O)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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